BMS 195614 was developed by Bristol-Myers Squibb and is utilized in various pharmacological studies. It acts selectively on the retinoic acid receptor alpha, with a binding affinity (Ki) of approximately 2.5 nM, indicating strong interaction with this receptor subtype while exhibiting minimal effects on other nuclear receptor corepressors. Its role as an antagonist makes it significant in research related to cellular differentiation and developmental biology, particularly concerning its effects on acute promyelocytic leukemia and adipogenic processes in various cell lines .
The synthesis of BMS 195614 involves multiple steps that incorporate various chemical reactions and intermediates. The general synthetic pathway includes:
This synthesis highlights the complexity involved in creating selective antagonists for retinoic acid receptors, showcasing methods such as alkylation, coupling, and hydrolysis.
BMS 195614's molecular structure features a complex arrangement that contributes to its biological activity:
The structural analysis indicates that specific substitutions on the naphthalene ring may influence binding affinity and selectivity towards the retinoic acid receptor alpha.
BMS 195614 participates in various chemical reactions primarily related to its function as a receptor antagonist:
These reactions underscore the compound's role in pharmacological studies aimed at understanding retinoid signaling pathways.
The mechanism of action for BMS 195614 involves its selective antagonism of the retinoic acid receptor alpha:
This detailed understanding of its mechanism provides insights into potential therapeutic applications.
BMS 195614 possesses several notable physical and chemical properties:
These properties are essential for determining suitable formulations for experimental use or potential therapeutic applications .
BMS 195614 has several scientific applications:
These applications highlight the compound's versatility in various biomedical research fields.
BMS 195614 (4-[[[5,6-dihydro-5,5-dimethyl-8-(3-quinolinyl)-2-naphthalenyl]carbonyl]amino]benzoic acid) achieves its potent RARα selectivity through precise molecular interactions within the ligand-binding domain (LBD). The compound exhibits a binding affinity (Kᵢ) of 2.5 nM for RARα, with significantly reduced affinity for RARβ (>100-fold lower) and RARγ (>35-fold lower) [1] [3]. This selectivity originates from:
Table 1: Binding Affinity Profile of BMS 195614
Receptor Subtype | Kᵢ (nM) | Selectivity Ratio vs. RARα |
---|---|---|
RARα | 2.5 | 1 |
RARβ | >250 | >100 |
RARγ | 88 | 35.2 |
Data compiled from transactivation competition assays [1] [3] [9]
BMS 195614 functions as a neutral antagonist by uniquely modulating coregulator binding dynamics without intrinsic inverse agonist activity:
This mechanism is functionally distinct from pan-antagonists like BMS-189453, which actively promote corepressor retention through structural alterations in the AF-2 domain [5].
BMS 195614 exerts its antagonism through competitive disruption of coactivator complexes:
Table 2: Functional Antagonism of RAR-Mediated Processes
Cellular Process | Agonist | BMS 195614 Effect | Concentration |
---|---|---|---|
Leukemia cell differentiation | AM580 | Complete reversal of differentiation | 6 μM |
T47D cell migration | ATRA | Abolished anti-migratory effect | 1 μM |
Adipogenesis in bovine cells | ATRA | Diminished anti-adipogenic effect | Not specified |
Data from in vitro models [1] [6] [8]
A distinctive feature of BMS 195614 is its asymmetric impact on major corepressor complexes:
Table 3: Corepressor Binding Dynamics
Corepressor | Binding to Unliganded RARα | Binding to BMS 195614-Bound RARα | Change (%) |
---|---|---|---|
SMRT | 100% | 60% | -40% |
NCoR | 100% | 92% | -8% |
Data normalized to unliganded RARα binding [3] [9]
This differential corepressor modulation has functional implications:
The corepressor selectivity stems from BMS 195614's disruption of the hydrophobic groove between helices H3-H5, where SMRT makes additional contacts through its extended flanking sequences [8] [9]. This is mechanistically distinct from pan-antagonists like AGN 193109, which completely dissociate both corepressors through structural distortion of the coactivator binding surface.
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8